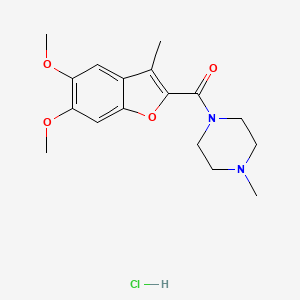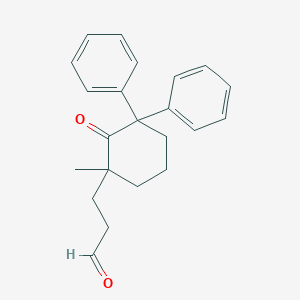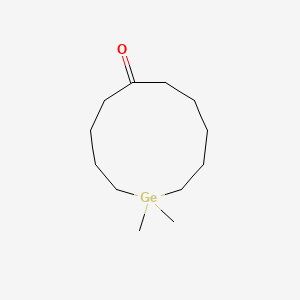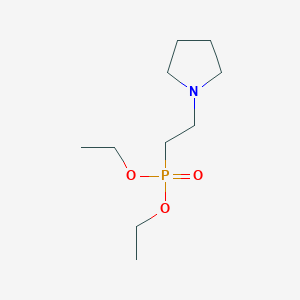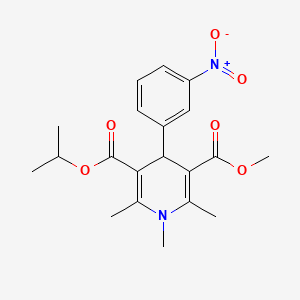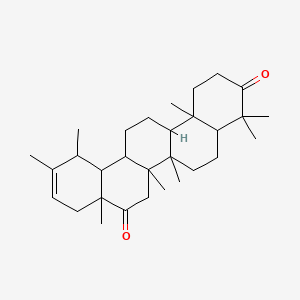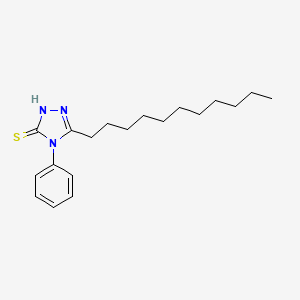
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazinate, which is then cyclized to form the triazole ring. The undecyl group can be introduced through alkylation using undecyl halides under basic conditions .
化学反応の分析
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Cycloaddition: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures
科学的研究の応用
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has shown promise in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives .
作用機序
The mechanism of action of 4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:
4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: This compound contains a selenium atom instead of sulfur and exhibits different biological activities.
3,3’-Di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide: This compound has a diselenide linkage and shows unique properties compared to the thione derivative.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a pyridine ring instead of the phenyl group, leading to different chemical and biological properties .
特性
CAS番号 |
39578-65-9 |
|---|---|
分子式 |
C19H29N3S |
分子量 |
331.5 g/mol |
IUPAC名 |
4-phenyl-3-undecyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H29N3S/c1-2-3-4-5-6-7-8-9-13-16-18-20-21-19(23)22(18)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,21,23) |
InChIキー |
IOKMSJZZGUOZNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NNC(=S)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
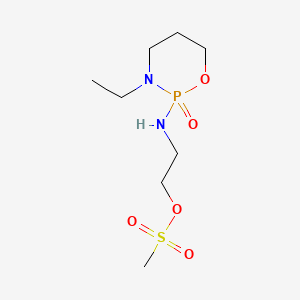
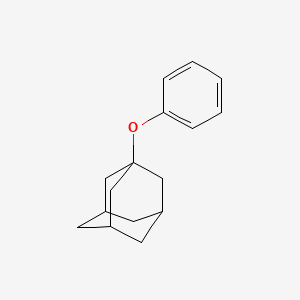
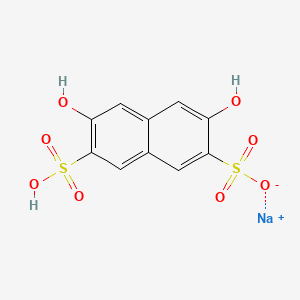
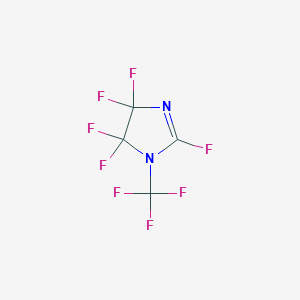
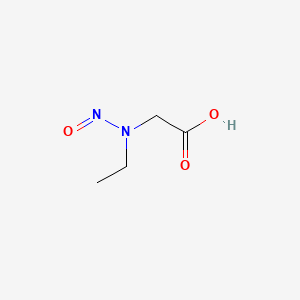
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
